Helium--hydrogen iodide (1/2)
Description
Significance of Weakly Interacting Systems in Chemical Physics
Weakly bonded molecular complexes are a broad class of systems with significant chemical and physical properties. e-bookshelf.de The intermolecular forces governing these systems, such as van der Waals forces, are fundamental to determining many properties of liquids and solutions, and they control processes like physisorption. cdnsciencepub.com The study of these fragile adducts provides deep insights into the nature of intermolecular potential energy surfaces (PES), which describe the energy of a system as a function of its atomic coordinates. arxiv.orgresearchgate.netwikipedia.org Understanding these surfaces is crucial for modeling chemical reaction dynamics and kinetics. Furthermore, these weak interactions are vital in more complex phenomena, including the self-assembly of supramolecular structures and the stability of biological macromolecules.
Overview of Noble Gas Reactivity and Complex Formation
For decades, noble gases were considered chemically inert due to their completely filled valence electron shells, which makes them highly stable and unlikely to form conventional chemical bonds. wikipedia.org This perception changed in 1962 with the synthesis of the first true noble gas compound, xenon hexafluoroplatinate. uw.edu.plmdpi.com While the heavier noble gases like xenon and krypton can form stable chemical compounds with highly electronegative elements, the lighter elements—helium, neon, and argon—are far more reluctant to form true ionic or covalent bonds. e-bookshelf.de
However, all noble gases can form weakly bound van der Waals molecules under specific conditions, such as those found in supersonic jet expansions or at cryogenic temperatures. e-bookshelf.dewikipedia.org These complexes are held together by very weak dispersion forces, which arise from temporary fluctuations in electron distribution. e-bookshelf.de The stability of these complexes generally increases with the size and polarizability of the noble gas atom, following the trend He < Ne < Ar < Kr < Xe. mdpi.com Helium, having the lowest polarizability of any element, forms the weakest of these complexes. wikipedia.org
Table 1: Selected Properties of Noble Gases Relevant to Complex Formation
| Noble Gas | Atomic Number | First Ionization Energy (kJ/mol) | Polarizability (ų) |
|---|---|---|---|
| Helium (He) | 2 | 2372.3 | 0.205 |
| Neon (Ne) | 10 | 2080.7 | 0.395 |
| Argon (Ar) | 18 | 1520.6 | 1.641 |
| Krypton (Kr) | 36 | 1350.8 | 2.484 |
Data sourced from various chemical physics resources.
Role of Helium as an Atomic Probe in Molecular Interactions
Due to its unique properties—chemical inertness, low mass, and weak interaction potential—the helium atom serves as an exceptionally sensitive probe in chemical physics. In a technique known as Helium Atom Scattering (HAS), a low-energy beam of helium atoms is directed at a surface. Because the atoms scatter from the outermost electron density of the surface without causing damage, HAS is a powerful, non-destructive tool for studying surface structure, dynamics, and the properties of fragile adsorbates.
Helium is also used as a "quantum solvent" in helium nanodroplet spectroscopy. Molecules or complexes can be assembled inside tiny droplets of superfluid helium at extremely low temperatures (around 0.4 K). The spectrum of the embedded molecule can then be measured with high resolution. The very weak and isotropic interaction with the helium environment means the spectroscopic properties of the isolated species are only slightly perturbed, allowing for precise characterization. acs.org This technique is particularly valuable for studying the structure and dynamics of novel and weakly bound complexes. acs.org
Structure
2D Structure
Properties
Molecular Formula |
H2HeI2 |
|---|---|
Molecular Weight |
259.827 g/mol |
IUPAC Name |
helium;dihydroiodide |
InChI |
InChI=1S/He.2HI/h;2*1H |
InChI Key |
WNUXVTCBGJDUAG-UHFFFAOYSA-N |
SMILES |
[He].I.I |
Canonical SMILES |
[He].I.I |
Synonyms |
Hematoporphyrin D Hematoporphyrin Derivative Hematoporphyrin YHPD Photofrin I WR-246310 YHPD, Hematoporphyrin |
Origin of Product |
United States |
Theoretical and Computational Investigations of He Hi Interactions
Development and Characterization of Potential Energy Surfaces (PES)
A potential energy surface (PES) is a mathematical or graphical representation of the potential energy of a system, typically a molecule or a collection of atoms, as a function of its geometric parameters. aip.org For the He-HI system, the PES describes the interaction energy for all possible positions of the helium atom relative to the hydrogen iodide molecule. The development of an accurate PES is a critical first step for understanding and predicting the dynamics of the He-HI complex. acs.org
Ab initio quantum chemical methods, meaning "from the beginning," are a class of computational techniques that solve the electronic Schrödinger equation without the use of empirical parameters. solubilityofthings.comwikipedia.orgchemeurope.com These methods are foundational for calculating the interaction potentials between molecules. aip.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a starting point by considering each electron in the mean field of all other electrons. srneclab.czwikipedia.org
More advanced and accurate methods, often referred to as post-Hartree-Fock methods, are necessary to capture the subtle electron correlation effects that are dominant in weakly bound systems like He-HI. These include Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, particularly the "gold standard" CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations. aip.orgchemeurope.comresearchgate.netcsic.es These methods aim to approach the full configuration interaction (FCI) limit, which is the exact solution of the Schrödinger equation for a given basis set. csic.es
The accuracy of ab initio calculations is highly dependent on the quality of the basis set used to represent the atomic orbitals. A finite basis set will always introduce a basis set superposition error (BSSE), which can be particularly significant in calculations of weak intermolecular interactions. wikipedia.org To mitigate this, a common strategy is to perform calculations with a series of systematically improving basis sets, such as the correlation-consistent basis sets (e.g., aug-cc-pVnZ where n=D, T, Q, 5, etc.), and then extrapolate the results to the complete basis set (CBS) limit. researchgate.netarxiv.orgresearchgate.net This technique can significantly reduce the error associated with the finite basis set at a manageable computational cost. arxiv.org Various extrapolation schemes exist, often involving two-point or three-point formulas that assume a specific functional form for the convergence of the energy with respect to the basis set size. researchgate.netarxiv.org
The presence of a heavy atom like iodine in the He-HI system necessitates the inclusion of relativistic effects, particularly spin-orbit (SO) coupling. faccts.de SO coupling is the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. wikipedia.org This interaction is especially significant for heavy elements where the electrons experience a strong nuclear charge. faccts.de
For systems containing heavy atoms, SO coupling can significantly influence the electronic structure and energy levels. wikipedia.org In the context of the He-HI interaction, SO coupling can affect the shape of the potential energy surface and must be accounted for in high-accuracy calculations. rsc.orgmdpi.com Computational methods can incorporate SO coupling effects, for instance, through effective core potentials that replace the core electrons of the heavy atom and include relativistic effects, or by using more advanced relativistic Hamiltonians. faccts.de
Basis Set Extrapolation Techniques
Analysis of Intermolecular Forces
Understanding the nature of the forces that hold the He-HI complex together is a key objective of theoretical studies. These forces can be decomposed into physically meaningful components to provide a detailed picture of the interaction.
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for analyzing intermolecular interactions. wikipedia.org Unlike supermolecular methods that calculate the interaction energy as the difference between the energy of the complex and the energies of the isolated monomers, SAPT calculates the interaction energy directly as a perturbation to the system. wikipedia.org A significant advantage of this approach is that it is naturally free of BSSE. wikipedia.org
SAPT decomposes the total interaction energy into distinct physical components:
Electrostatics: The classical interaction between the static charge distributions of the two molecules.
Exchange (or Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of the monomers overlap.
Induction (or Polarization): The distortion of the charge distribution of one molecule by the electric field of the other.
Dispersion: A long-range attractive interaction arising from the correlated fluctuations of the electron clouds.
Each of these terms can also have an exchange-corrected counterpart. molpro.net SAPT can be implemented at different levels of theory, with higher-level SAPT methods providing accuracy comparable to CCSD(T). wikipedia.orgacs.org
Recent studies have utilized SAPT to probe the interaction between a helium atom and hydrogen halides, including hydrogen iodide. acs.orgdiva-portal.org These investigations provide a quantitative breakdown of the forces at play.
In many theoretical models, the exchange repulsion is assumed to be isotropic, meaning it is spherically symmetric. acs.org However, for molecules like hydrogen iodide, the exchange repulsion is orientation-dependent, or anisotropic. acs.org This anisotropy is particularly evident in the context of σ-holes, which are regions of lower electron density along the extension of a covalent bond.
By using a helium atom as a probe, researchers have been able to quantify the anisotropy of the exchange repulsion in the He-HI system using SAPT. acs.orgdiva-portal.org It has been shown that the exchange interaction is significantly reduced when the helium atom approaches the iodine atom along the H-I bond axis (the σ-hole region). acs.orgdiva-portal.org Specifically, the exchange interaction can be reduced by up to 33% due to the σ-hole in hydrogen iodide, depending on the position of the helium probe. acs.org This finding highlights the importance of accounting for anisotropy in the development of accurate force fields for molecular simulations. acs.orgaip.org
Data Tables
The following table summarizes the key components of the intermolecular interaction energy for the He-HI system as determined by theoretical methods.
| Interaction Component | Description | Significance in He-HI |
| Electrostatics | Interaction between the permanent multipole moments of He and HI. | Contributes to the anisotropy of the potential energy surface. |
| Exchange Repulsion | Strong short-range repulsion due to overlapping electron clouds. | Highly anisotropic, significantly weaker at the σ-hole of iodine. acs.org |
| Induction | Polarization of one molecule by the other's electric field. | A component of the attractive forces. |
| Dispersion | Attraction from correlated electron fluctuations. | A major attractive force in this weakly bound complex. |
Contributions of Dispersion and Induction Forces
The primary attractive forces in the He-HI complex are London dispersion forces, which arise from instantaneous fluctuations in the electron clouds of the interacting species. numberanalytics.comresearchgate.netaip.org Induction forces, resulting from the polarization of one molecule by the permanent multipole moments of the other, also contribute, although typically to a lesser extent in systems involving a nonpolar atom like helium. aip.org
To dissect these contributions, Symmetry-Adapted Perturbation Theory (SAPT) is a particularly powerful computational method. numberanalytics.comqcware.compsicode.orgaip.orggithub.io SAPT calculates the interaction energy directly as a perturbation to the Hamiltonians of the isolated monomers, avoiding the need for separate calculations of the dimer and monomer total energies. numberanalytics.com This method provides a decomposition of the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. numberanalytics.comqcware.comgithub.io
Recent computational studies using SAPT have been employed to probe the anisotropy of the interaction potential in systems composed of hydrogen halides and a helium atom. acs.orgdiva-portal.org For the He-HI interaction, these studies reveal a significant orientation dependence of the forces. A key finding is the pronounced anisotropy of the exchange-repulsion and dispersion interactions, which is influenced by the presence of a "σ-hole" on the iodine atom. acs.orgdiva-portal.org A σ-hole is a region of lower electron density on the outermost portion of the halogen atom, along the extension of the covalent bond, which results in a less repulsive, and in some cases even attractive, interaction with an approaching nucleophile or, in this case, the electron cloud of the helium atom. acs.orgdiva-portal.org
A detailed SAPT analysis of the He-HI system has shown that the exchange interaction can be reduced by as much as 33% when the helium atom approaches the iodine end of the HI molecule, a direct consequence of this σ-hole. acs.orgdiva-portal.org The angular dependence of the exchange energy has been found to follow a cosine-like function. acs.orgdiva-portal.org This anisotropy is crucial for accurately modeling the potential energy surface and, consequently, the dynamics and spectroscopy of the complex.
Table 1: Key Findings from SAPT Analysis of He-HI Interactions
| Interaction Component | Key Finding | Significance | Reference |
| Exchange | Reduced by up to 33% at the iodine end of HI due to the σ-hole. | Highlights the strong anisotropy of the repulsive wall. | acs.orgdiva-portal.org |
| Exchange | Angular dependence resembles a cosine-like function. | Provides a simplified mathematical description for force field development. | acs.orgdiva-portal.org |
| Dispersion | Also exhibits significant anisotropy. | Crucial for correctly predicting the binding energy and equilibrium geometry. | acs.org |
These findings underscore that for an accurate description of the He-HI interaction, simple isotropic atom-atom potentials are insufficient. Anisotropic potential forms are necessary to capture the physics of the interaction, which has significant implications for the development of empirical force fields used in larger-scale simulations. acs.orgdiva-portal.orgacs.org
Molecular Dynamics and Collisional Studies
Molecular dynamics (MD) simulations and collisional studies provide a window into the time-dependent behavior of the He-HI system, from the details of individual collision events to the bulk properties of energy transfer.
Simulation of He-HI Collisions and Scattering Cross Sections
MD simulations of collision events involve numerically integrating Newton's equations of motion for the interacting particles on a pre-calculated potential energy surface. researchgate.netarxiv.org For the He-HI system, this would involve modeling the helium atom and the hydrogen and iodine atoms of the HI molecule as they approach, interact, and separate. arxiv.orgmdpi.com
The calculation of scattering cross sections for He-HI would typically involve the following steps:
Developing an Accurate Potential Energy Surface (PES): This is the most critical step and would rely on high-level ab initio calculations, likely incorporating the anisotropic features identified by SAPT analysis.
Quantum Scattering Calculations: For low collision energies, where quantum effects are significant, methods like the close-coupling approach are used to solve the time-independent Schrödinger equation for the scattering process. researchgate.net
Classical Trajectory Simulations: At higher energies, a classical or quasi-classical trajectory approach can be employed, where a large number of trajectories are run on the PES with varying initial conditions (e.g., impact parameter, orientation) to compute the scattering angles and cross sections. aip.org
The oscillatory structures often observed in the differential cross sections at low energies are highly sensitive to the details of the interaction potential, meaning that experimental measurements of these cross sections can serve as a stringent test of the accuracy of the theoretical PES. aps.org
Theoretical Approaches to Energy Transfer Dynamics
Collisions between helium atoms and hydrogen iodide molecules can result in the transfer of energy between the translational motion of the colliding partners and the internal (rotational and vibrational) modes of the HI molecule. Understanding the dynamics of this energy transfer is crucial for modeling a variety of physical and chemical processes. mdpi.comresearchgate.netsandia.gov
Several theoretical frameworks are used to study collisional energy transfer:
Successive Collision Models: Methods like the redistributed successive collisions (RSC) model are used to study the relaxation of highly excited molecules. aip.org The RSC method assumes that rapid intramolecular vibrational redistribution occurs between successive collisions. aip.org
Semiclassical Theories: These models often treat the translational motion classically while handling the internal degrees of freedom quantum mechanically. A key concept is the adiabaticity principle, which relates the probability of a transition to the ratio of the collision time to the vibrational or rotational period. cornell.edu The probability of energy transfer is generally higher when the collision time is short compared to the period of the internal motion. cornell.edu
Optical Potential Methods: In some contexts, an optical potential can be used to describe the interaction, which includes terms to account for various contributions like static, polarization, and exchange forces, to calculate properties like the momentum-transfer cross-section and energy transfer rates. mdpi.com
For the He-HI system, theoretical studies would aim to calculate state-to-state cross sections for rotational and vibrational excitation and de-excitation. These calculations would reveal how the efficiency of energy transfer depends on the initial collision energy and the initial rovibrational state of the HI molecule. The significant anisotropy of the He-HI potential energy surface is expected to play a major role in coupling translational and rotational motion.
Computational Modeling of Complexation Effects
The formation of the He-HI complex, however transient, can influence the properties of the HI molecule. Computational modeling is essential for quantifying these effects. acs.org Methods such as ab initio calculations and density functional theory (DFT) are used to predict the structure and energetics of the complex. nih.govscience.gov
For the He-HI system, computational models would predict the equilibrium geometry, binding energy, and the shifts in the vibrational frequencies of the HI molecule upon complexation. Based on studies of similar complexes, such as HXeI···HY (where Y = Br, I), several isomeric structures for the He-HI complex might exist as local minima on the potential energy surface. science.gov The most stable structure would likely involve the helium atom situated in the region of the σ-hole of the iodine atom, consistent with the SAPT findings.
The modeling of complexation effects typically involves:
Geometry Optimization: Searching the potential energy surface to find the minimum energy structures of the complex.
Interaction Energy Calculation: Determining the binding energy (Dₑ) of the complex, often with corrections for basis set superposition error (BSSE).
Vibrational Frequency Analysis: Calculating the harmonic vibrational frequencies to predict the shifts in the HI stretching frequency upon complexation and to characterize the new low-frequency intermolecular vibrational modes of the complex itself.
Table 2: Expected Computational Results for He-HI Complexation
| Property | Expected Outcome | Computational Method |
| Equilibrium Geometry | Multiple minima, with the global minimum likely at the iodine end of HI. | CCSD(T), MP2, DFT |
| Binding Energy (Dₑ) | Weak, on the order of tens to a few hundred cm⁻¹. | CCSD(T) with basis set extrapolation |
| HI Vibrational Shift | A small shift (either red or blue) in the H-I stretching frequency. | CCSD(T), MP2, DFT |
Integrative modeling approaches, which combine computational structure prediction with experimental data from techniques like infrared spectroscopy, provide a powerful pathway for validating and refining the theoretical models of such weakly bound complexes. acs.org
Spectroscopic Characterization of Helium Hydrogen Iodide Systems
Experimental Methodologies for Formation and Detection
The formation and detection of weakly bound complexes like He-HI require specialized experimental techniques that can produce these species in a controlled environment and probe their properties with high sensitivity and resolution.
Supersonic Molecular Beam Techniques
Supersonic molecular beams are a cornerstone for producing cold, isolated molecules and clusters. aps.orgmeasline.com In this technique, a high-pressure gas mixture of helium seeded with a small amount of hydrogen iodide is expanded through a small nozzle into a vacuum chamber. aps.orgmeasline.com This adiabatic expansion leads to rapid cooling of the gas, with rotational and vibrational temperatures reaching just a few Kelvin. measline.com Under these conditions, the weak van der Waals forces can overcome the thermal energy, leading to the formation of He-HI complexes. annualreviews.org
The resulting molecular beam is then interrogated by various spectroscopic methods. A key advantage of this technique is the significant simplification of the resulting spectra due to the low population of excited rotational and vibrational states. measline.com Mass spectrometers are often employed as detectors, allowing for the clear differentiation between the He-HI complex and its constituent monomers. annualreviews.org High-resolution Raman spectroscopy and other laser-based techniques can be coupled with supersonic beams to obtain detailed structural information. nasa.gov
Cryogenic Matrix Isolation Spectroscopy (e.g., Xenon Matrices)
Matrix isolation is another powerful technique for studying unstable or reactive species. wikipedia.org It involves trapping the species of interest, in this case, the He-HI complex, within a rigid, inert solid at low temperatures. wikipedia.org While noble gases like argon and neon are common matrix materials, xenon is also utilized. scirp.orgpsu.edu
In a typical experiment, a gaseous mixture of HI and a large excess of the matrix gas (e.g., xenon) is deposited onto a cryogenic window, which is cooled to temperatures low enough to solidify the matrix gas. wikipedia.org The HI molecules and any formed He-HI complexes are thus isolated within the solid xenon lattice. This isolation prevents intermolecular interactions between the complexes themselves and allows for prolonged spectroscopic investigation. wikipedia.org
Infrared spectroscopy is a common probe in matrix isolation studies. scirp.orgresearchgate.net The vibrational frequencies of the trapped molecules can be measured, providing information about the molecule and its interaction with the matrix environment. researchgate.net It is important to note that the matrix environment can cause small shifts in the vibrational frequencies compared to the gas phase. researchgate.net Photolysis studies can also be conducted in matrices to investigate photochemical reactions and the formation of new species. scirp.orgresearchgate.net
Helium Nanodroplet Spectroscopy for Cold Molecule Studies
Helium nanodroplet spectroscopy has emerged as a superior technique for studying molecules and molecular complexes at ultra-low temperatures (around 0.4 K). uni-regensburg.dempg.detandfonline.com Superfluid helium droplets provide an exceptionally gentle and weakly interacting matrix, minimizing perturbations to the embedded species. uni-regensburg.detandfonline.com
In this method, a beam of helium nanodroplets is formed and passed through a chamber containing HI vapor. The HI molecules are captured by the droplets. Subsequent collisions can lead to the formation of He-HI complexes inside the droplets. The droplets then serve as tiny, ultracold cryostats. uga.edu
Infrared laser spectroscopy is frequently used to probe the molecules within the droplets. tandfonline.comuga.edu The absorption of an infrared photon by the He-HI complex leads to vibrational excitation. This excess energy is dissipated into the droplet, causing the evaporation of helium atoms. This evaporation can be detected as a depletion in the signal of a mass spectrometer, providing a background-free method for obtaining the absorption spectrum. uga.eduamazonaws.com A significant advantage of this technique is that it allows for the observation of high-resolution rotational structure, as molecules can rotate freely within the superfluid helium. aip.orgualberta.ca
Analysis of Rovibrational States and Transitions
The analysis of the rovibrational spectra of He-HI provides detailed information about the potential energy surface governing the interaction between the helium atom and the hydrogen iodide molecule.
Infrared and Microwave Spectroscopy of He-HI Complexes
Both infrared and microwave spectroscopy are powerful tools for determining the structure and energy levels of van der Waals complexes. annualreviews.orgiisc.ac.in
Infrared spectroscopy probes the vibrational transitions of the complex. acs.org For He-HI, this typically involves the excitation of the H-I stretching vibration. The resulting spectrum often shows a series of rotational lines (P and R branches) superimposed on the vibrational transition. annualreviews.org High-resolution infrared spectroscopy, often performed in conjunction with supersonic beams, can resolve these individual rovibrational transitions. annualreviews.orgcdnsciencepub.com The analysis of these spectra yields crucial parameters such as the vibrational band origin shift (the difference in the vibrational frequency of HI in the complex compared to the free monomer) and rotational constants. aip.org These constants provide direct information about the geometry and bond length of the complex in both the ground and vibrationally excited states. researchgate.netacs.org
Microwave spectroscopy directly measures the transitions between rotational energy levels within a given vibrational state. iisc.ac.inarizona.edulibretexts.org Pulsed-beam Fourier-transform microwave spectrometers are particularly well-suited for studying weakly bound complexes due to their high sensitivity and resolution. iisc.ac.inaip.org The measured transition frequencies can be fitted to a Hamiltonian to extract precise rotational constants (A, B, C) and, in some cases, centrifugal distortion constants. aip.org For a complex like He-HI, these constants are directly related to the average structure of the complex. Isotopic substitution, for example, using deuterium (B1214612) iodide (DI), can help to further refine the structure. aip.orgmdpi.com
Below is an interactive table summarizing typical spectroscopic constants that can be obtained for diatomic and weakly bound complexes from these techniques.
| Spectroscopic Constant | Symbol | Information Provided | Typical Technique |
| Rotational Constant | B | Moment of inertia, average bond length | Microwave, Infrared |
| Centrifugal Distortion | DJ | Bond stiffness, deviation from rigid rotor | Microwave, Infrared |
| Vibrational Frequency | ν | Vibrational energy levels, bond strength | Infrared |
| Nuclear Quadrupole Coupling | eQq | Electric field gradient at the nucleus | Microwave |
Fluorescence Excitation and Dispersed Fluorescence Studies
Fluorescence spectroscopy offers another avenue for investigating the electronic and vibrational structure of molecular complexes. wikipedia.org
Fluorescence Excitation Spectroscopy (FES) involves monitoring the total fluorescence intensity as a function of the excitation laser wavelength. horiba.comedinst.com A molecule is excited from its electronic ground state to an excited electronic state. uci.edu By scanning the laser frequency, one obtains a spectrum that reflects the absorption profile of the molecule. horiba.comuci.edu For the He-HI complex, this would involve exciting the complex to a higher electronic state. The resulting spectrum provides information about the vibrational and rotational energy levels of the excited electronic state. louisville.edugoogle.com
Dispersed Fluorescence (DF) Spectroscopy , also known as fluorescence emission spectroscopy, is a complementary technique. hhu.de In a DF experiment, the excitation laser is fixed at a specific wavelength to populate a particular rovibronic level in the excited electronic state. The resulting fluorescence is then passed through a monochromator to resolve the emission into its different wavelength components. louisville.eduhhu.de The resulting spectrum reveals the energy levels of the electronic ground state. google.comhhu.de By analyzing the vibrational structure in the dispersed fluorescence spectrum, one can obtain detailed information about the ground-state potential energy surface, including vibrational frequencies and anharmonicities. hhu.deresearchgate.net
The combination of FES and DF provides a powerful means to map out the potential energy surfaces of both the ground and excited electronic states of the He-HI complex.
Spectroscopic Signatures of Intermolecular Bonding
The interaction between a helium atom and a hydrogen iodide molecule is characterized by weak van der Waals forces. Due to helium's low polarizability and high ionization energy, it is one of the most unreactive elements. wikipedia.org Consequently, the intermolecular bonds formed in helium-hydrogen iodide complexes are exceptionally weak. Probing these delicate interactions requires high-resolution spectroscopic techniques capable of detecting the subtle changes they induce in the spectral properties of the constituent molecules. The study of such systems, often performed at extremely low temperatures in environments like helium nanodroplets, provides insight into the fundamental nature of weak intermolecular forces. wikipedia.orgtandfonline.com Helium nanodroplets serve as an almost ideal matrix for spectroscopic characterization, as the weak interactions with the helium solvent result in minimal perturbation to the solute molecule. tandfonline.com
Band Shifts and Line Broadening Analysis
The formation of a He-HI complex leads to subtle but measurable changes in the spectroscopic signature of the hydrogen iodide molecule compared to its gas-phase spectrum. These changes manifest primarily as shifts in the vibrational band positions and broadening of the spectral lines.
Analysis of band shifts provides direct information about how the intermolecular potential energy surface is altered upon complexation. The fundamental vibrational frequency of an isolated hydrogen iodide (HI) molecule is observed at approximately 2230 cm⁻¹. harvard.edu When HI is embedded in a helium environment or forms a discrete complex, this frequency is expected to shift slightly. The magnitude and direction of this shift depend on the balance between attractive and repulsive forces between the He and HI moieties.
While specific data for the He-HI complex is not extensively documented, studies on analogous systems provide valuable insights. For instance, the triatomic van der Waals molecule Helium-Diiodine (HeI₂) exhibits a spectrum similar to that of the iodine molecule (I₂), but its spectral bands are blueshifted. wikipedia.org This indicates that the energy required for the electronic transition is slightly increased by the presence of the helium atom. Two distinct series of blueshifts have been observed for HeI₂, which may correspond to different vibrational states of the weak He-I bond. wikipedia.org
Table 1: Observed Blueshifts in the Optical Spectrum of the HeI₂ Complex This table presents data for the analogous HeI₂ molecule to illustrate the nature of helium-induced spectral shifts.
| Spectral Series | Observed Blueshift Range (cm⁻¹) |
|---|---|
| Series 1 | 2.4 - 4.0 |
| Series 2 | 9.4 - 9.9 |
Source: wikipedia.org
Line broadening in the spectrum of HI within a helium environment can be attributed to several factors, including pressure broadening and lifetime broadening. Collisional interactions with helium atoms cause a broadening of the spectral lines, the extent of which is proportional to the density of the helium gas. aps.org Studies on other molecules have shown that the line cores are well-described by models considering van der Waals interatomic potentials. aps.org In the context of helium nanodroplets, slight broadening of rotational lines has been observed and attributed to collisions with the helium gas within the surface layer of the droplet. researchgate.net The narrowness of the observed lines in some van der Waals molecules indicates that the excited vibrational states can have a long lifetime. wikipedia.org
Influence of Helium Environment on HI Vibrational Modes
A helium environment, particularly in the form of a liquid helium nanodroplet, acts as a uniquely gentle matrix for spectroscopic studies. tandfonline.com Liquid helium is an extremely weak solvent, and therefore the perturbations it induces on the vibrational modes of a dissolved molecule like hydrogen iodide are typically minor. tandfonline.com This results in spectra that closely resemble those recorded in the gas phase.
The primary influence of the helium environment on the HI vibrational modes is a small shift in the vibrational band origin, as discussed previously. The fundamental character of the H-I stretch is largely preserved. The weak interaction potential allows the HI molecule to rotate relatively freely within the helium matrix, often leading to resolved or partially resolved rotational fine structure in the vibrational spectrum. The analysis of this fine structure can provide detailed information about the anisotropy of the He-HI interaction potential.
Because the perturbations are so weak, spectroscopic data obtained in a helium environment can often be directly compared with theoretical calculations for the isolated He-HI complex. tandfonline.com This synergy between experiment and theory is crucial for refining our understanding of the potential energy surfaces that govern these weakly bound systems.
Fundamental Aspects of Intermolecular Bonding in He Hi Complexes
Nature of Van der Waals Interactions in He-HI Systems
The primary attractive forces holding the He-HI complex together are van der Waals interactions. wikipedia.org These are relatively weak intermolecular forces that include London dispersion forces, which arise from temporary fluctuations in electron density creating transient dipoles. ck12.org In the He-HI system, the interaction potential is not uniform in all directions; it is highly dependent on the orientation of the HI molecule relative to the helium atom.
Detailed computational studies have been performed to map the potential energy surface (PES) of the He-HI complex. The PES describes the energy of the system as a function of the positions of the atoms. wikipedia.org For the He-HI complex, calculations using high-level theoretical methods like the coupled-cluster with single and double excitations and a noniterative perturbation treatment of triple excitations (CCSD(T)) have revealed the key features of the interaction. researchgate.net
The potential energy surface of the He-HI complex features two distinct minima, corresponding to the most stable configurations of the complex. researchgate.net
The global minimum , or the most stable arrangement, occurs when the helium atom approaches the iodine end of the HI molecule, forming a linear He—I-H geometry.
A secondary minimum , which is a less stable but still favorable arrangement, is found when the helium atom approaches the hydrogen end, corresponding to a linear He—H-I configuration. researchgate.net
These findings indicate that the van der Waals attraction is strongest in the linear geometries. The existence of two minima highlights the anisotropic nature of the interaction, meaning it is directionally dependent.
Calculated Potential Energy Surface Minima for the He-HI Complex
| Configuration | Well Depth (meV) | Intermolecular Distance (R, nm) |
|---|---|---|
| Linear He—I-H (Global Minimum) | 4.473 | 0.363 |
| Linear He—H-I (Secondary Minimum) | 2.996 | 0.442 |
Short-Range Repulsive Interactions and Their Anisotropy
At very short intermolecular distances, the dominant force between the helium atom and the hydrogen iodide molecule becomes repulsive. libretexts.org This repulsion arises from the overlap of the electron clouds of the interacting species, a consequence of the Pauli exclusion principle, which prevents electrons from occupying the same quantum state. acs.org
Like the attractive van der Waals forces, these short-range repulsive interactions are also anisotropic. The magnitude of the repulsion depends on the direction of approach of the helium atom. This anisotropy is particularly significant in molecules like hydrogen iodide due to a phenomenon known as a σ-hole. acs.orgdiva-portal.org A σ-hole is a region of lower electron density located on the outermost portion of the halogen atom (iodine, in this case) along the axis of the covalent bond.
Research using Symmetry-Adapted Perturbation Theory (SAPT) to probe hydrogen halides with a helium atom has quantified this anisotropy. acs.orgdiva-portal.org It was found that the exchange repulsion, a primary component of the short-range repulsive force, is significantly reduced in the region of the σ-hole on the iodine atom. acs.org For the He-HI interaction, this reduction in exchange energy can be as much as 33%, depending on the precise location of the helium probe. acs.orgdiva-portal.org This means it is "easier" for the helium atom to approach the iodine end of the molecule than to approach it from a perpendicular direction, where the electron density is higher. This anisotropic repulsion, combined with the attractive forces, dictates the equilibrium geometry of the complex. acs.org
Comparison with Other Noble Gas-Hydrogen Halide Complexes (e.g., He-HF, He-HCl, He-HBr)
Comparing the He-HI complex with its lighter analogues—He-HF, He-HCl, and He-HBr—reveals systematic trends in intermolecular interactions. The properties of the hydrogen halide molecule, such as bond length, dipole moment, and polarizability, change significantly as one moves down the halogen group, which in turn affects the nature of the van der Waals complex formed with helium. quora.comechemi.com
The strength and nature of the interaction are influenced by two main factors: the polarity of the H-X bond and the polarizability of the halogen atom.
Polarity and Acidity : Hydrogen fluoride (B91410) (HF) is a weak acid with a highly polar bond, while HCl, HBr, and HI are all strong acids, with HI being the strongest in non-aqueous contexts. quora.comquora.com The bond strength decreases from HF to HI. echemi.com
Polarizability : The polarizability, or the ease with which the electron cloud can be distorted, increases significantly from fluorine to iodine. quora.com Larger, more diffuse electron clouds are more polarizable, leading to stronger London dispersion forces.
Studies probing hydrogen halides with a helium atom show a clear trend in the anisotropy of the exchange interaction. acs.orgdiva-portal.org The effect of the σ-hole becomes more pronounced with heavier halogens. This means the reduction in repulsive force when helium approaches the halogen end of the molecule is greatest for HI.
Comparison of Anisotropy in Exchange Interactions for He-HX Complexes
| Hydrogen Halide (HX) | Anisotropy (W) in Exchange Energy | Comment |
|---|---|---|
| Hydrogen fluoride (HF) | Moderate | Strong polarization due to the highly electronegative fluorine creates some anisotropy. acs.org |
| Hydrogen chloride (HCl) | Intermediate | The σ-hole effect is present but less pronounced than in heavier halogens. |
| Hydrogen bromide (HBr) | Significant | The σ-hole is stronger than in HCl, leading to greater anisotropy. |
| Hydrogen iodide (HI) | Most Significant | The σ-hole is strongest, causing the largest reduction (up to 33%) in exchange repulsion. acs.orgdiva-portal.org |
The potential energy surfaces of these complexes also show differences. While all have minima at the linear He—X-H and He—H-X configurations, the relative depths of these minima and the barriers between them change, reflecting the shifting balance between electrostatic and dispersion interactions.
Theoretical Models for Describing Weak Interactions
Accurately describing the weak intermolecular forces in van der Waals complexes like He-HI requires sophisticated theoretical and computational models. rsc.org Classical models are insufficient, and quantum mechanical approaches are necessary.
Several key theoretical frameworks are employed:
Ab Initio Methods : These methods solve the electronic Schrödinger equation from first principles, without empirical data.
Coupled-Cluster (CC) Theory : Methods like CCSD(T) (Coupled-Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for calculating the energies of weakly bound systems with high accuracy. researchgate.net They are computationally intensive but provide very reliable potential energy surfaces.
Symmetry-Adapted Perturbation Theory (SAPT) : This method calculates the interaction energy directly by treating the intermolecular interaction as a perturbation. acs.orgdiva-portal.org A key advantage of SAPT is that it decomposes the total interaction energy into physically meaningful components, such as electrostatics, exchange, induction, and dispersion. This allows for a detailed analysis of the nature of the bonding. acs.org
Density Functional Theory (DFT) : DFT is a popular method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. uni.lu While standard DFT functionals often fail to describe long-range dispersion forces accurately, modern dispersion-corrected DFT methods (e.g., DFT-D) have been developed that incorporate empirical or non-local corrections to account for van der Waals interactions. researchgate.net These methods offer a good balance between computational cost and accuracy for larger systems.
Potential Energy Surfaces (PES) : The results from these quantum chemical calculations are often used to construct an analytical potential energy surface. wikipedia.orgresearchgate.netarxiv.org This is a mathematical function that smoothly represents the energy of the complex for all possible geometries. stackexchange.com Once a PES is developed, it can be used to calculate spectroscopic properties and study the dynamics of the complex, providing a direct link between theoretical calculations and experimental observations. researchgate.net
These theoretical models are crucial for interpreting experimental data from spectroscopic studies and for providing a predictive framework for the behavior of weakly interacting molecular systems.
Advanced Methodological Considerations in Studying He Hi Systems
Quantum Mechanical Approaches for Floppy Molecules and Complexes
The study of non-rigid or "floppy" molecules like He-(HI)₂, where large-amplitude motions are significant, pushes the boundaries of conventional quantum chemistry methods. Unlike rigid molecules with a well-defined equilibrium structure, the potential energy surface (PES) of a floppy complex features broad, shallow minima, allowing the constituent parts to move over large distances with minimal energy cost.
To tackle this, several advanced quantum mechanical approaches are employed:
Variational Methods: These methods solve the time-independent Schrödinger equation by constructing a matrix representation of the Hamiltonian in a suitable basis set. science.gov For floppy molecules, the choice of coordinates and basis functions is critical. Using coordinates that naturally separate the different types of motion (e.g., internal vibrations of HI, intermolecular stretch, and bending modes) can improve computational efficiency. However, the numerical task of diagonalizing the resulting Hamiltonian matrix can be colossal. ucl.ac.uk
Time-Dependent Quantum Mechanics: An alternative is to solve the time-dependent Schrödinger equation by propagating a wavepacket on the PES. uni-heidelberg.de This approach can provide a wealth of information about the system's dynamics, including spectroscopic properties and dissociation lifetimes. csic.es
Multiconfiguration Time-Dependent Hartree (MCTDH): The MCTDH method is a powerful algorithm for propagating wavepackets in high-dimensional systems. uni-heidelberg.deresearchgate.net It approximates the wavefunction as a sum of products of single-particle functions, which are themselves time-dependent. uni-heidelberg.deaps.org This provides a highly efficient framework for studying the quantum dynamics of complex systems, including those with many vibrational modes or multiple electronic states. uni-heidelberg.deresearchgate.netaip.org The MCTDH approach is particularly well-suited for non-rigid molecules where a single-reference description would fail. aip.org
Table 1: Comparison of Quantum Mechanical Approaches for Floppy Complexes
| Method | Principle | Advantages | Challenges |
|---|---|---|---|
| Variational Methods | Solves the time-independent Schrödinger equation by diagonalizing the Hamiltonian matrix. science.govucl.ac.uk | Provides accurate energy levels and wavefunctions for bound states. | Computationally expensive, scales poorly with the number of degrees of freedom. ucl.ac.uk |
| Wavepacket Propagation | Solves the time-dependent Schrödinger equation to simulate the evolution of the system's dynamics. uni-heidelberg.de | Provides direct insight into time-evolving processes like photodissociation and energy transfer. csic.es | Can be computationally intensive; interpretation of results can be complex. |
| MCTDH | Propagates a multi-configurational wavefunction using time-dependent basis functions. uni-heidelberg.deresearchgate.net | Highly efficient for multi-dimensional systems; well-suited for floppy molecules and complex dynamics. uni-heidelberg.deaip.org | Requires the potential energy surface to be in a specific sum-of-products form. uni-heidelberg.decsic.es |
Development of Improved Force Fields for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of large molecular systems, but their accuracy is fundamentally limited by the quality of the underlying force field. illinois.eduneutron-sciences.org A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. illinois.edu
For weakly bound complexes like He-(HI)₂, the intermolecular interactions are dominated by subtle effects such as dispersion (van der Waals) forces and electrostatic interactions. Traditional, or "first-generation," force fields often use simple functional forms like the Lennard-Jones potential and fixed point charges, which may not be sufficient to capture the physics of these systems accurately. illinois.edu
The development of improved, "next-generation" force fields is crucial for the reliable simulation of He-HI systems. These advanced force fields are moving beyond simple empirical models by incorporating more rigorous physics:
Ab Initio Force Fields: These are derived directly from high-level quantum mechanical calculations without relying on empirical fitting to experimental data. aip.orglibretexts.org They often partition the interaction energy into physically meaningful components like electrostatics, exchange-repulsion, polarization, and dispersion. aip.org This approach provides greater transferability and reliability, especially for systems not included in the parameterization of empirical models. aip.orglibretexts.org
Anisotropy: The interaction potential around an atom is not always spherical. For halogens like iodine, there is an electropositive region known as a "sigma-hole" along the axis of the covalent bond, which can lead to directional interactions (halogen bonding). acs.orgnih.gov Advanced force fields incorporate this anisotropy to provide a more realistic description of intermolecular interactions. acs.orgnih.gov
Polarization: In the presence of an electric field (e.g., from a neighboring molecule), the electron distribution of an atom or molecule can be distorted. This polarization effect is a many-body phenomenon and is often missing from simpler force fields. Including polarizability is considered a critical step toward more physically accurate models. neutron-sciences.org
Machine Learning Force Fields: A recent and promising approach involves using machine learning techniques to "learn" the potential energy surface from a large dataset of ab initio calculations. acs.org These ML-FFs can achieve the accuracy of quantum mechanics at a computational cost closer to that of classical force fields, enabling large-scale simulations of complex processes like chemical reactions. acs.org
To accurately model the He-(HI)₂ complex, a force field must correctly describe the He-H, He-I, and HI-HI interactions. This would likely require high-level ab initio calculations csic.esrutgers.eduresearchgate.netnih.gov to generate a reliable potential energy surface, which can then be used to parameterize an advanced, anisotropic, and polarizable force field or to train a machine learning model. nih.govaip.org
Table 3: Evolution of Force Fields for Intermolecular Interactions
| Force Field Generation | Key Features | Typical Approach for He-HI System |
|---|---|---|
| First Generation (Empirical) | Lennard-Jones potentials, fixed point charges. illinois.edu | Parameters fitted to bulk experimental data (e.g., liquid properties). Often lacks accuracy and transferability for specific gas-phase complexes. illinois.edulibretexts.org |
| Second Generation (Improved) | Includes specific terms for effects like polarization (e.g., Drude oscillators, induced dipoles); improved electrostatic models (e.g., atomic multipoles). neutron-sciences.org | Parameters derived from high-level quantum chemistry calculations on dimer systems (He-H, He-I, HI-HI). |
| Next Generation (Physics-Based) | Explicitly models anisotropy (e.g., sigma-holes), charge penetration, and many-body effects. aip.orgnih.gov Often derived from first-principles (ab initio). aip.org | Full dimensional potential energy surface calculated via coupled-cluster methods. csic.esrutgers.edu The surface is then fitted to an analytical form that includes anisotropic and multi-body terms. aip.org |
| Machine Learning (ML-FF) | "Learns" the potential energy surface from a large quantum mechanical training dataset. acs.org | An ML model is trained on thousands of He-(HI)₂ configurations and their corresponding energies and forces, calculated with high-level ab initio theory. |
Broader Academic Implications of He Hi Research
Contribution to Understanding Fundamental Chemical Bonding and Intermolecular Forces
The investigation of noble gas complexes, including the He-HI system, is crucial for elucidating the nature of weak intermolecular forces. e-bookshelf.de These forces, collectively known as van der Waals forces, are fundamental to understanding the properties of gases at high pressures, the structures of molecular solids and liquids, and the intricate architecture of biological macromolecules. libretexts.orgvedantu.com
The interaction in a complex like He-HI is not a conventional chemical bond but a subtle interplay of electrostatic, induction, and dispersion forces. e-bookshelf.de Dispersion forces, or London forces, arise from transient fluctuations in electron distribution and are the primary attractive force in complexes involving the highly unreactive helium atom. chemguide.co.uk Detailed spectroscopic studies, particularly rovibrational spectroscopy, of simple systems like He-HI allow for the precise characterization of the potential energy surface (PES), which maps the interaction energy as a function of the distance and orientation of the constituent molecules. wikipedia.orglibretexts.orgnih.gov
For instance, studies on the related Ar-HI complex have shown a complex PES with multiple minima, corresponding to different geometric arrangements of the atoms. researchgate.net High-level ab initio calculations on He-HI have determined a global minimum for the linear He-I-H configuration. researchgate.net The study of a more complex system like He(HI)₂ would provide a unique opportunity to explore three-body intermolecular forces and the non-additivity of van der Waals interactions. Understanding how the presence of a second HI molecule alters the He-HI interaction is a key question in the field of intermolecular forces.
Table 1: Comparison of Intermolecular Interaction Characteristics
| Interaction Type | Description | Example Systems | Typical Energy (kJ/mol) |
| London Dispersion | Attraction from temporary, correlated fluctuations of electron clouds. Present in all molecules. | He-He, He-HI | 0.05 - 40 |
| Dipole-Dipole | Electrostatic attraction between molecules with permanent dipoles. | HI-HI | 5 - 25 |
| Hydrogen Bonding | A strong type of dipole-dipole interaction involving H bonded to a highly electronegative atom (F, O, N). | H₂O-H₂O | 10 - 40 |
| Ion-Dipole | Attraction between an ion and a polar molecule. | Na⁺-H₂O | 40 - 600 |
| Covalent Bonding | Sharing of electron pairs between atoms. | H-I in Hydrogen Iodide | >150 |
Benchmarking of Ab Initio and Density Functional Theory (DFT) Methods
The development of accurate and efficient computational chemistry methods is a central goal of theoretical chemistry. Weakly bound complexes like He-HI and its hypothetical He(HI)₂ counterpart serve as critical benchmarks for testing the reliability of these methods. oup.commdpi.comresearchgate.net Because the interaction energies are very small, often just a few millielectronvolts, they present a stringent test for theoretical models. researchgate.net
Ab initio methods, such as Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry. researchgate.netaip.org However, they are computationally expensive. Studies on systems like Ar-HI and He-I₂ have shown that lower-level methods like Møller-Plesset perturbation theory (MP2) can sometimes overestimate interaction energies, highlighting the need for high-level correlation effects to be included for an accurate description. researchgate.netaip.org
Density Functional Theory (DFT) offers a computationally less expensive alternative, but the accuracy of different DFT functionals can vary significantly for non-covalent interactions. Comparing the results of various DFT functionals against high-level ab initio calculations and experimental spectroscopic data for a system like He-HI helps to validate and improve these functionals. A complex like He(HI)₂ would be an even more challenging benchmark, testing the ability of computational methods to handle systems with multiple, competing weak interactions.
Table 2: Calculated Potential Well Depths for Noble Gas-Halide Complexes using CCSD(T) Method
| Complex | Configuration | Well Depth (meV) | Reference |
| He-HI | Linear He-I-H | 4.473 | researchgate.net |
| Ar-HI | Linear Ar-I-H | ~27.3 | researchgate.net |
| Ar-HI | Linear Ar-H-I | ~21.4 | researchgate.net |
Note: Data presented is for related, well-studied complexes to illustrate the type of information gained from these studies. 1 meV ≈ 8.065 cm⁻¹.
Relevance in Low-Temperature Chemistry and Astrophysical Environments
The conditions under which weakly bound complexes like He-HI can form and be studied—low temperatures and isolation—are relevant to specific chemical environments in the universe. e-bookshelf.de Helium is the second most abundant element in the cosmos, and hydrogen iodide, while less common, is composed of elements that are present in interstellar space. uni-bonn.demdpi.com
In the cold, dense environments of interstellar clouds or the atmospheres of certain stars, molecular interactions govern chemical reaction rates and the energy balance of the medium. fu-berlin.de The formation of van der Waals complexes can act as an intermediate step in chemical reactions, influencing their pathways and kinetics. For example, the photodissociation of a hydrogen halide molecule within a noble gas cluster can be significantly affected by the surrounding atoms, a phenomenon known as the "cage effect". csic.escsic.es Studying the spectroscopy and dynamics of He-HI and related complexes provides data needed for accurate modeling of these astrophysical environments. nih.govmdpi.com
Furthermore, low-temperature matrix isolation spectroscopy is a powerful experimental technique for studying reactive or unstable species. osti.govpsu.edu In this method, molecules are trapped within an inert solid matrix (like solid argon or neon) at cryogenic temperatures. Understanding the interactions between the target molecule (like HI) and the matrix atoms (like He) is essential for correctly interpreting the resulting spectra.
Insights into the Properties of Noble Gas Complexes Under Extreme Conditions
While noble gases are famously inert under normal conditions, their chemistry can be dramatically altered under extreme pressure. tutorchase.commdpi.comquora.com High-pressure studies force atoms into close proximity, overcoming weak van der Waals repulsions and potentially leading to the formation of novel compounds with unusual bonding. nih.gov
Research on noble gases under high pressure has revealed that they can form stable compounds, challenging the traditional definition of chemical inertness. tutorchase.comnih.gov For example, helium has been shown to form a stable compound with sodium (Na₂He) at pressures exceeding 113 gigapascals. The study of simple complexes like He-HI under simulated extreme conditions, using computational methods, can provide valuable insights into how pressure affects intermolecular forces, bond lengths, and electronic structure. This knowledge is relevant to planetary science, as it can help model the interiors of gas giants where helium and other elements exist under immense pressure. The behavior of a He(HI)₂ complex under pressure would be of interest for understanding condensed-phase matter and the potential for forming novel extended solids.
Q & A
Q. What are the key physical and chemical properties of the helium–hydrogen iodide (1/2) complex, and how can they be experimentally determined?
- Methodological Answer : To determine properties such as dipole moments, bond strengths, and stability, researchers should employ spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy (to analyze dipolar interactions between helium and hydrogen nuclei) and Fourier-transform infrared (FTIR) spectroscopy (to identify vibrational modes). For example, NMR line-shape analysis can quantify second-moment contributions from helium-hydrogen dipolar interactions under static spin conditions . Mass spectrometry under cryogenic conditions may further elucidate molecular weight and isotopic composition. Safety protocols for handling hydrogen iodide (corrosive, sensitizing agent) must align with OSHA standards, including chemical-resistant gloves (e.g., PVC) and ventilation controls .
Q. What synthesis methodologies are recommended for preparing helium–hydrogen iodide (1/2) under controlled laboratory conditions?
- Methodological Answer : Synthesis should occur in inert atmospheres (e.g., argon or nitrogen gloveboxes) to prevent oxidation or moisture ingress. A cryogenic reactor (< 100 K) can stabilize the complex by minimizing thermal dissociation. Precise stoichiometric ratios (1:2 He:HI) require calibrated gas flow systems for helium introduction into hydrogen iodide vapor. Post-synthesis, characterization via X-ray diffraction (if crystalline) or cryogenic transmission electron microscopy (cryo-TEM) is advised. Experimental details must be rigorously documented to ensure reproducibility, including purity of reagents (e.g., HI ≥ 99.9%) and reaction times .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to characterize dipolar interactions in helium–hydrogen iodide complexes?
- Methodological Answer :
Solid-state NMR at low temperatures (≤ 50 K) can isolate dipolar coupling between helium-3 and hydrogen nuclei. The second moment () of the NMR line shape, calculated using Van Vleck equations, quantifies the strength of these interactions. For example:
where and are gyromagnetic ratios for hydrogen and helium, respectively. Experimental parameters (e.g., magnetic field strength, spin-lock times) must be optimized to minimize motional averaging effects .
Advanced Research Questions
Q. What experimental challenges arise in maintaining the stability of helium–hydrogen iodide (1/2) during spectroscopic analysis, and how can they be mitigated?
- Methodological Answer : The complex’s low thermodynamic stability requires cryogenic trapping (e.g., in argon matrices at 10–20 K) to prevent dissociation during analysis. Adsorptive stabilization on activated carbon substrates (modified with triethylenediamine) can enhance longevity in gas-phase studies . Contamination risks from residual moisture necessitate pre-treatment of equipment with anhydrous solvents. Real-time monitoring via quadrupole mass spectrometry ensures integrity during data collection .
Q. How do discrepancies in reported thermodynamic data for helium–hydrogen iodide systems originate, and what validation strategies are effective?
- Methodological Answer : Discrepancies often stem from variations in experimental conditions (e.g., pressure, temperature gradients) or impurity levels in HI. To validate data, researchers should:
Q. What computational models are suitable for simulating the electronic structure and interaction dynamics in helium–hydrogen iodide complexes?
- Methodological Answer : Ab initio methods like coupled-cluster singles and doubles (CCSD) or Møller-Plesset perturbation theory (MP2) can model weak van der Waals interactions. For dynamic behavior, molecular dynamics simulations with polarizable force fields (e.g., AMOEBA) capture helium’s induced dipole effects. Benchmarking against experimental NMR chemical shifts (e.g., He NMR) ensures accuracy. Open-source software like ORCA or Gaussian is recommended for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
